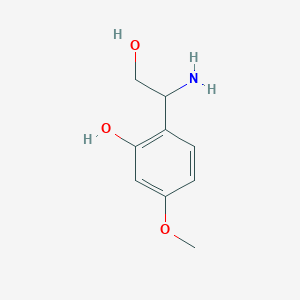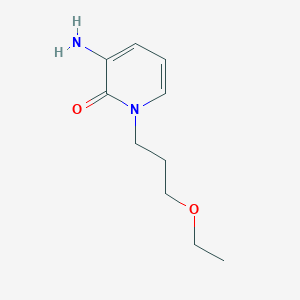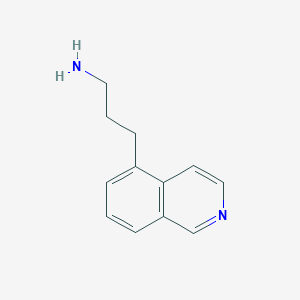
3-(Isoquinolin-5-yl)propylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Isoquinolin-5-yl)propylamine is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound that is structurally related to quinoline The compound this compound is characterized by the presence of an isoquinoline ring attached to a propylamine group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isoquinolin-5-yl)propylamine can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where an isoquinoline derivative is reacted with a suitable aldehyde and an amine under acidic conditions to form the desired product. Another method involves the reduction of a nitro-substituted isoquinoline derivative followed by reductive amination with a propylamine source.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium or copper may be employed to facilitate the reactions, and the process may be carried out in a continuous flow reactor to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Isoquinolin-5-yl)propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro or carbonyl groups present in the molecule to amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Isoquinolin-5-yl)propylamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(Isoquinolin-5-yl)propylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in biological processes. For example, it may inhibit tyrosinase, an enzyme involved in melanin synthesis, thereby exhibiting potential skin-whitening effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline: The parent compound of 3-(Isoquinolin-5-yl)propylamine, isoquinoline itself, is a well-known heterocyclic compound with various applications.
Quinoline: Structurally related to isoquinoline, quinoline is another important heterocyclic compound with significant biological and industrial uses.
Tetrahydroisoquinoline: A reduced form of isoquinoline, tetrahydroisoquinoline and its derivatives are studied for their pharmacological properties.
Uniqueness
This compound is unique due to the presence of the propylamine group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H14N2 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
3-isoquinolin-5-ylpropan-1-amine |
InChI |
InChI=1S/C12H14N2/c13-7-2-5-10-3-1-4-11-9-14-8-6-12(10)11/h1,3-4,6,8-9H,2,5,7,13H2 |
InChI-Schlüssel |
VCWZFOKCWCHICQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2)C(=C1)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



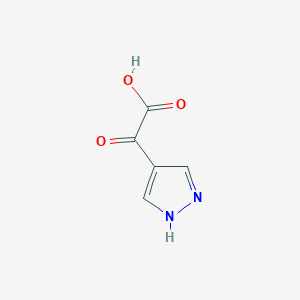
![benzylN-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate](/img/structure/B13607435.png)
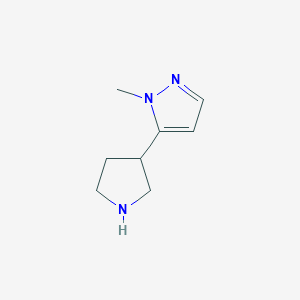
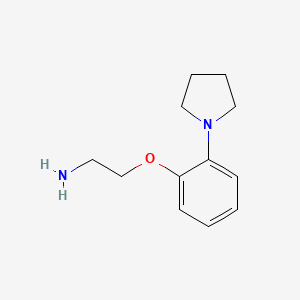
![3-Amino-3-(7-chlorobenzo[d][1,3]dioxol-5-yl)propan-1-ol](/img/structure/B13607442.png)
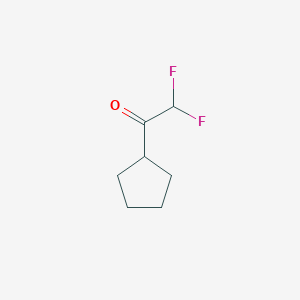

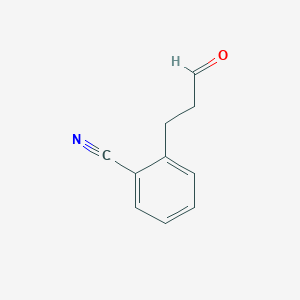

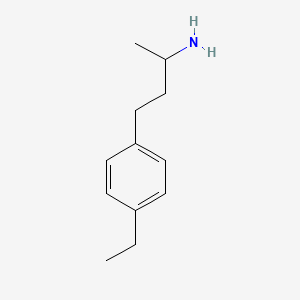
![2-[(1S)-1-amino-2-hydroxyethyl]-6-chlorophenol](/img/structure/B13607482.png)
